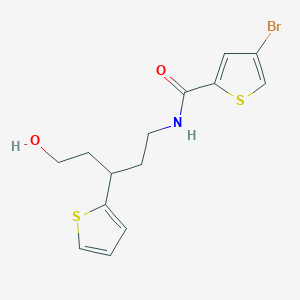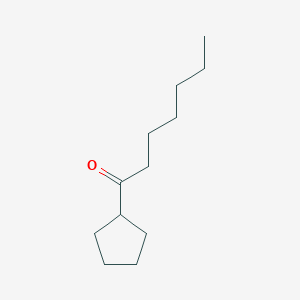
4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of “4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” includes a bromo functionality at position 4, an aldehyde group in position 3, and an amide group at position 2 . The presence of these functional groups allows for facile downhill derivation, as well as handles that themselves can be derivatized to the target material .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors and Electronics
Thiophene derivatives, including our compound of interest, are crucial in the development of organic semiconductors. Their π-conjugated structures allow for efficient charge transport, making them ideal for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Researchers have explored various modifications of the thiophene core to enhance electronic properties and achieve better device performance.
Medicinal Chemistry
Thiophene-based molecules exhibit intriguing pharmacological properties. Our compound’s structural features make it a potential candidate for drug development. Some notable applications include:
- Anticancer Properties : Certain thiophene derivatives have demonstrated anticancer activity . Researchers investigate their mechanisms of action and explore their potential as novel chemotherapeutic agents.
- Anti-Inflammatory and Analgesic Effects : Thiophenes may act as anti-inflammatory agents, providing relief from pain and inflammation .
- Antimicrobial Activity : Thiophenes have been studied for their antimicrobial properties . Our compound could be part of this exciting research.
Corrosion Inhibition
Thiophene derivatives serve as effective corrosion inhibitors in industrial chemistry. By forming protective layers on metal surfaces, they prevent corrosion and extend the lifespan of materials . Our compound’s unique structure may contribute to its effectiveness in this application.
Voltage-Gated Sodium Channel Blockers
Articaine, a compound related to our target molecule, contains a 2,3,4-trisubstituted thiophene framework. It is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . Investigating similar properties in our compound could lead to novel therapeutic applications.
Material Science and OLEDs
Thiophenes find use in material science, particularly in the fabrication of OLEDs . Their ability to emit light efficiently makes them valuable components in display technologies. Researchers explore novel derivatives to enhance OLED performance.
Other Biological Effects
Thiophenes have been associated with antihypertensive and anti-atherosclerotic properties . Investigating our compound’s effects on cardiovascular health could yield valuable insights.
Zukünftige Richtungen
The future directions for “4-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties . Additionally, new directed derivations that have not previously been reported could lead to the synthesis of new characterized derivatives .
Wirkmechanismus
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it is plausible that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S2/c15-11-8-13(20-9-11)14(18)16-5-3-10(4-6-17)12-2-1-7-19-12/h1-2,7-10,17H,3-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANMFVJBHWXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC(=CS2)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)
![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591713.png)
![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2591714.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2591716.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)
![5-((3-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591718.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)
![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)
![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591726.png)

![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)